molecular formula C14H24O B13198590 5'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

5'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

Cat. No.: B13198590
M. Wt: 208.34 g/mol
InChI Key: OUYZCZSPJKQBBZ-UHFFFAOYSA-N
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Description

5’-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its bicyclic framework, which includes an oxaspiro linkage and an ethyl substituent. The molecular formula of this compound is C14H24O, and it has a molecular weight of 208.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a suitable precursor undergoes a [2+2] cycloaddition to form the spirocyclic structure. The reaction conditions often include the use of catalysts such as BF3·Et2O and specific temperature and pressure settings to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5’-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes. Substitution reactions can introduce various functional groups, such as halides, ethers, or amines .

Scientific Research Applications

5’-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target. Pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

3'-ethylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane]

InChI

InChI=1S/C14H24O/c1-2-11-4-3-6-14(9-11)7-5-12-8-13(12)10-15-14/h11-13H,2-10H2,1H3

InChI Key

OUYZCZSPJKQBBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(C1)CCC3CC3CO2

Origin of Product

United States

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